Product packaging for Lactandrate(Cat. No.:CAS No. 43000-65-3)

Lactandrate

Cat. No.: B1674227
CAS No.: 43000-65-3
M. Wt: 563.6 g/mol
InChI Key: JMZJBCNHUJOLER-AYQCGTONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactandrate is a synthetic investigational compound that combines a modified androsterone steroidal structure with a nitrogen mustard alkylating group . This design was explored for its potential in the treatment of hormone-responsive cancers. In vitro studies have demonstrated that this compound exhibits significant cytostatic and cytotoxic activity against a panel of human breast cancer cell lines . Research indicates that cell lines expressing the estrogen receptor (ER) may show increased sensitivity to the compound, suggesting a correlation between its antitumor effect and ER status . Molecular docking studies have been conducted to inquire into the binding interactions of this compound with the ligand-binding domain of estrogen receptor-alpha (ERα) . These studies suggest that the steroidal moiety of this compound positions itself inside the receptor's binding cavity, while the alkylating group protrudes out, providing a basis for its mechanism of action . Furthermore, in vivo testing against murine mammary tumors and a human mammary carcinoma xenograft model has shown that this compound can induce significant antitumor effects, including complete tumor regression in some models . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44Cl2N2O3 B1674227 Lactandrate CAS No. 43000-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43000-65-3

Molecular Formula

C31H44Cl2N2O3

Molecular Weight

563.6 g/mol

IUPAC Name

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C31H44Cl2N2O3/c1-30-13-11-24(38-29(37)19-21-3-6-23(7-4-21)35(17-15-32)18-16-33)20-22(30)5-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h3-4,6-7,22,24-27H,5,8-20H2,1-2H3,(H,34,36)/t22-,24-,25+,26-,27-,30-,31-/m0/s1

InChI Key

JMZJBCNHUJOLER-AYQCGTONSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

Appearance

Solid powder

Other CAS No.

43000-65-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-hydroxy-13-amino-13,17-seco-5alpha--androstan-17-oic-13,17-lactam p-N,N-bis(2-chloroethyl)aminophenylacetate
3-hydroxy-13-amino-13,17-secoandrostan-17-oic-13,17-lactam-4-bis(2-chloroethyl)aminophenylacetate
4 (N,N-bis(2-chloroethyl)amino)phenylacetate 3-hydroxy-17-aza-D-homoandrostan-17-one
NSC 290205
NSC 290205, (3alpha,5alpha)-isomer
NSC 620482
NSC-290205
NSC-620482
NSC-71964

Origin of Product

United States

Synthetic Methodologies for Lactandrate and Its Analogs

Synthesis of Lactam Derivatives from Natural Steroids

Dehydroepiandrosterone (B1670201) and 5-Cholesten-3b-ol-7-one Derivatives

Dehydroepiandrosterone (DHEA) and 5-cholesten-3b-ol-7-one serve as versatile starting materials for the synthesis of various steroidal derivatives and analogs of Lactandrate.

The synthesis of DHEA derivatives can be achieved through various methods, including direct modification via iron-catalyzed radical hydroamination of the Δ5,6 double bond with nitro(hetero)arenes. This method has been reported to yield 5α-arylamino-DHEAs with good yields, typically ranging from 53% to 72%. jst.go.jp Another approach involves treating DHEA with aromatic aldehydes under basic conditions, such as using KOH in ethanol (B145695), resulting in the formation of derivatives at the C16 position with high yields, often between 90% and 98%. mdpi.com Furthermore, processes for preparing DHEA and its intermediates, including the acetylation of crude DHEA using acetic anhydride (B1165640) and triethylamine, have been described, demonstrating high yields (80% to 99%) and stereoselectivity. google.com A comprehensive review highlights various synthetic approaches to DHEA derivatives, encompassing modifications of the side chain, heteroatom substitutions, and the fusion of heterocycles onto the A and D rings. acs.org

Derivatives of 5-cholesten-3b-ol-7-one have also been synthesized and utilized in the development of steroidal hybrids. For instance, the synthesis of 5-cholesten-3β, 25-diol, disulfate has been achieved starting from 25-hydroxycholesterol (B127956) through reaction with sulfur trioxide–trimethylamine complex in pyridine (B92270). nih.govplos.org 5-Cholesten-3b-ol-7-one itself is a known compound and is used as a standard in analytical methods for cholesterol derivatives. scientificlabs.co.uk Importantly, 5-cholesten-3b-ol-7-one has been employed as a starting material for the synthesis of B-lactam hybrid homo-aza-steroidal alkylators, which are then esterified with alkylating acids. mdpi.comresearchgate.netresearchgate.net

Novel Synthetic Strategies for this compound Analogs

Novel synthetic strategies for creating this compound analogs focus on the design and construction of hybrid molecules incorporating modified steroidal skeletons, often featuring lactam rings, conjugated with potent alkylating agents.

Hybrid Steroidal Alkylators Synthesis

The synthesis of hybrid steroidal alkylators typically involves conjugating a steroidal moiety, which may be structurally modified, with an alkylating agent. Nitrogen mustards are common alkylating components used in these syntheses. mdpi.comresearchgate.netnih.govacs.orgmdpi.combiointerfaceresearch.comscispace.comresearchgate.netfrontiersin.org A general synthetic approach involves converting the carboxylic acid derivative of the nitrogen mustard into a reactive form, such as a mixed anhydride, and then coupling it with the appropriate steroidal compound. researchgate.netsci-hub.se This strategy allows for the creation of hybrid molecules where the steroid acts as a carrier, potentially influencing the compound's cellular uptake and targeting, while the nitrogen mustard provides the cytotoxic effect. mdpi.combiointerfaceresearch.com Specific examples of synthesized hybrid homo-aza-steroidal alkylators, such as ENGA-L06E and ENGA-L08E, have been reported, with their synthesis following previously established methods. nih.govacs.org

B-Lactam Hybrid Homo-Aza-Steroidal Alkylators

B-Lactam hybrid homo-aza-steroidal alkylators represent a class of this compound analogs where a lactam ring is incorporated into the B-ring of the steroid skeleton, which is then conjugated with an alkylating agent. Compounds like ASA-A, ASA-B, and ASA-C are examples of this class, synthesized from starting materials such as dehydroepiandrosterone and 5-cholesten-3b-ol-7-one. mdpi.comresearchgate.netresearchgate.net The synthesis of these hybrids often involves the esterification of the modified steroid with an alkylating acid, such as 3-{4-[bis(2-chloroethyl)amino]phenoxy}propanoic acid (POPA). mdpi.comresearchgate.netresearchgate.net Synthetic procedures for creating modified B-ring lactam steroidal nitrogen mustard analogs frequently utilize reactions like allylic oxidation followed by Beckmann rearrangement to introduce the lactam functionality into the B ring. sci-hub.se

D-Ring Lactam Azasteroid Nitrogen Mustards

D-Ring lactam azasteroid nitrogen mustards are analogs where a lactam ring is present in the D-ring of the steroid structure, and an alkylating nitrogen mustard moiety is attached. This compound itself falls into this category, being described as a D-homo-aza-androsterone alkylator. nih.govnih.gov The synthesis of this compound has been achieved by coupling the corresponding steroidal moiety with a nitrogen mustard. sci-hub.se Other D-ring lactam azasteroid nitrogen mustards, such as ortho, meta, and para isomeric cinnamic acid esters, have been synthesized by coupling the steroidal scaffold with cinnamic acid nitrogen mustard. sci-hub.se The incorporation of a lactam group, particularly in the A or D ring, and conjugation with nitrogen mustard moieties like benzoic acid mustard and phenylacetic acid mustards at specific positions (C-3 and C-17) have been identified as effective strategies for synthesizing potent antineoplastic agents in this category. researchgate.net

A-Ring and D-Ring Lactam Steroidal Nitrogen Mustards

Synthetic strategies also encompass the creation of steroidal nitrogen mustards featuring lactam rings in both the A and D rings. A general method for synthesizing steroidal nitrogen mustards involves activating the carboxylic acid derivative of the nitrogen mustard, for example, by forming a mixed anhydride, and then coupling it with the steroidal intermediate. researchgate.netsci-hub.se The synthesis of modified B-ring and D-ring lactam steroids can involve key steps such as ketalization of a ketone, allylic oxidation, and Beckmann rearrangement to introduce the lactam functionalities into the desired rings. sci-hub.se Research suggests that azasteroids and homo-aza-steroidal lactams derived from the A and D rings are particularly favored scaffolds for developing compounds with enhanced biological activity. researchgate.net

A-Homo-B-Norsteroid Thiadiazole Derivatives

Another avenue in the synthesis of this compound analogs involves the creation of A-homo-B-norsteroid thiadiazole derivatives. These compounds feature an expanded A-ring (A-homo), a contracted B-ring (B-nor), and a thiadiazole moiety. A six-step synthetic route starting from cholesterol has been reported for the preparation of novel steroidal thiadiazole derivatives possessing an A-homo lactam and a B-nor steroidal skeleton. mdpi.comresearchgate.netresearchgate.net This synthetic pathway allows for the construction of complex modified steroidal systems with appended heterocyclic structures.

Data regarding the yields of some synthetic steps for various derivatives are available. For instance, the iron-catalyzed hydroamination of DHEA yielded products in the range of 53–72% jst.go.jp, while coupling DHEA with aromatic aldehydes provided derivatives with 90–98% yield mdpi.com. The synthesis of dehydroepiandrosterone acetate (B1210297) showed yields between 80% and 99% google.com. Specific examples of A-homo-B-norsteroid thiadiazole derivatives synthesized from cholesterol displayed antiproliferative activity against certain cancer cell lines with IC50 values around 7.8-8.0 µM. mdpi.comresearchgate.net

Below is a table summarizing some reported yields for representative synthetic steps discussed:

Synthetic MethodStarting MaterialProduct TypeReported Yield RangeSource
Iron-catalyzed hydroaminationDehydroepiandrosterone (DHEA)5α-arylamino-DHEAs53–72% jst.go.jp
Coupling with aromatic aldehydes (KOH in EtOH)Dehydroepiandrosterone (DHEA)C16-substituted DHEA derivatives90–98% mdpi.com
AcetylationCrude Dehydroepiandrosterone (DHEA)Dehydroepiandrosterone acetate80–99% google.com
Synthesis of A-homo-B-norsteroid thiadiazole derivatives (six steps)CholesterolSteroidal thiadiazole derivativesNot specified overall mdpi.comresearchgate.net
Synthesis of B,D-bilactam (modified method)3 beta-acetoxy-5-androsten-17-oneSteroidal B,D-bilactam67% researchgate.net
Synthesis of B-lactam hybrid homo-aza-steroidal alkylators (e.g., ASA-A, ASA-B, ASA-C)DHEA, 5-cholesten-3b-ol-7-oneEsterified products with POPA alkylatorSpecific yields for ASA-A, ASA-B, ASA-C mentioned in source Figure 1 mdpi.comresearchgate.net

Detailed research findings on the synthesis often include specific reaction conditions, reagents, and characterization data for the synthesized compounds. For example, the iron-catalyzed hydroamination of DHEA was conducted using Fe(acac)3, nitroarenes, and PhSiH3 in ethanol at 60 °C. jst.go.jp The synthesis of 5-cholesten-3β, 25-diol, disulfate involved stirring 25-hydroxycholesterol with sulfur trioxide–trimethylamine complex in pyridine at 50°C. nih.govplos.org

The development of these diverse synthetic methodologies underscores the ongoing efforts to create a wide array of this compound analogs with varied structural features, aiming to explore their chemical and biological properties.

Molecular Mechanisms of Action of Lactandrate

DNA Alkylation Mechanisms

As an alkylating agent, Lactandrate interacts directly with DNA, leading to the formation of covalent adducts and subsequent DNA damage. nih.govuoa.grwikipedia.orgnih.gov This mechanism is a cornerstone of its cytotoxic activity.

Interactions with DNA and Proteins

Alkylating agents, including steroidal alkylators like this compound, function by reacting with nucleophilic centers within biological macromolecules, notably DNA and proteins. nih.govuoa.grnih.govescholarship.org The primary targets on DNA are electron-rich regions of the base residues and the phosphodiester backbone. escholarship.org Nitrogen mustards, a class of alkylating agents to which a part of this compound is related, are known to form adducts with DNA bases. researchgate.net Studies on homo-aza-steroids suggest that the -NH-CO- lactam group may play a role in interactions with similar groups in DNA and proteins. jbuon.com Furthermore, bis-alkylating compounds have the capacity to form cross-links not only within or between DNA strands but also between DNA and associated proteins. nih.gov These interactions can lead to structural perturbations in DNA. nih.gov

Induction of DNA Damage

The alkylation of DNA by agents like this compound results in various forms of DNA damage. wikipedia.orgnih.gov A significant consequence is the induction of DNA cross-links, which can occur within a single strand or, more potently, between complementary DNA strands. wikipedia.orgnih.gov These cross-links impede the unwinding and separation of the DNA double helix, a process essential for DNA replication and transcription. wikipedia.org Nitrogen mustards, through irreversible cross-linking of guanine (B1146940) N-7 residues, can ultimately lead to cell apoptosis. researchgate.net The induced DNA damage can also manifest as single-strand breaks and DNA-protein crosslinks. core.ac.uk This damage triggers cellular responses aimed at repair, but if the damage is extensive or improperly repaired, it can lead to cell cycle arrest or cell death. wikipedia.orgmdc-berlin.de

Receptor-Mediated Interactions

In addition to its direct genotoxic effects, this compound also engages in receptor-mediated interactions, particularly with the Estrogen Receptor-Alpha (ERα). nih.govuoa.gropenarchives.grresearchgate.netresearchgate.net

Estrogen Receptor-Alpha (ERα) Ligand-Binding Domain Interactions

This compound has been shown to interact with the ligand-binding domain (LBD) of Estrogen Receptor-Alpha (ERα). nih.govuoa.gropenarchives.grresearchgate.netresearchgate.net The LBD of ERα is a crucial functional region responsible for binding hormones and other ligands, and it plays a key role in the receptor's transcriptional activity. nih.govresearchgate.net Docking studies have been employed to investigate the binding interactions of this compound within the ERα LBD. nih.govuoa.grresearchgate.netresearchgate.net The LBD is characterized by a structure containing alpha helices and a beta sheet/hairpin, with helix 12 being particularly important as its conformation can change upon ligand binding, influencing the receptor's activation state. researchgate.net Ligands, including synthetic compounds, bind within a predominantly hydrophobic cavity in the LBD. nih.gov Studies have also explored the differential binding affinities of various ligands, including agonists and antagonists, to different isoforms of human ERα. nih.gov

Role of Steroidal Moiety in Receptor Binding

This compound is a steroidal alkylator, and its steroidal moiety plays a significant role in its interaction with receptors like ERα. nih.govuoa.gr Docking studies indicate that the steroidal portion of the this compound molecule is positioned inside the binding cavity of the ERα, while the alkylating moiety extends outside the receptor's pocket. nih.govuoa.grresearchgate.net This suggests that the steroidal structure facilitates the molecule's recognition and binding to the receptor's ligand-binding domain. Steroid hormone receptors, in general, are known to bind specifically to steroid hormones, mediating their physiological effects. wikipedia.org The presence of the steroidal scaffold in this compound likely contributes to its affinity and mode of interaction with ERα.

Cellular Pathway Modulation by this compound

The design of homo-aza-steroid esters like this compound was partly based on the rationale that they could target specific cellular components, biochemical systems, or pathways within tumor cells. jbuon.com Early hypotheses regarding the mechanisms of action of amino- and aza-steroids included interference with mitochondrial respiration and/or oxidative phosphorylation. jbuon.com Later research proposed that the lactam ring of aza-steroids could act as an antagonist or agonist by binding to certain cellular enzymes, such as protein kinase C (PKC). jbuon.com

In studies on colon adenocarcinoma cell lines, this compound exhibited antineoplastic activity, with its cytotoxic effects quantifiable by measures like IC50 values. jbuon.com The antineoplastic effects may also stem from multiple interactions involving the -NH-CO- group of the molecule with DNA and proteins. jbuon.com

Inhibition of RAS/PI3K/AKT Signaling Pathway

The RAS/PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various cancers. nih.govfrontiersin.org Research indicates that this compound exerts inhibitory effects on this pathway. dntb.gov.uanih.gov Inhibition of the PI3K/AKT pathway can counteract the cytotoxic effects of PARP inhibition and may enhance the effectiveness of PARP inhibitors. nih.gov The PI3K/AKT pathway can be activated by upstream effectors including receptor-coupled tyrosine kinases and RAS-related GTPases. frontiersin.org Studies have shown that inhibiting key components of this pathway can lead to decreased cell viability and altered protein phosphorylation. nih.gov

Inhibition of RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another central signaling cascade involved in cell proliferation, differentiation, and survival, and its hyperactivation is linked to oncogenesis. aging-us.comfrontiersin.org this compound has been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway. dntb.gov.uanih.gov Cross-talk exists between the RAS-ERK and PI3K-mTOR signaling pathways, where they can regulate each other and downstream functions. nih.gov Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the activation of a compensatory RAS/MEK/ERK pathway. nih.gov Conversely, pharmacologic inhibition of PARP can potentially lead to the loss of ERK2 stimulation, thereby blocking the ERK signaling network. nih.gov

Poly (ADP-Ribose) Polymerase (PARP) Inhibition

Poly (ADP-Ribose) Polymerase (PARP) enzymes play a critical role in DNA repair, particularly in the base excision repair (BER) pathway. nih.govnih.gov Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cells with existing deficiencies in other DNA repair pathways, such as homologous recombination. nih.govnih.gov this compound has been identified as an inhibitor of PARP activity. nih.govcore.ac.ukresearchgate.netnih.govdntb.gov.ua Studies evaluating hybrid homo-aza-steroidal alkylators, including those structurally related to this compound, have demonstrated their ability to inhibit PARP1/2 enzyme activity in cell-free assays. researchgate.netnih.gov This PARP inhibitory activity, combined with its DNA alkylating properties, suggests a dual mechanism that can enhance its cytotoxic effects. nih.gov

Resistance to alkylating agents is a major challenge in cancer therapy. nih.govescholarship.org Mechanisms of resistance include enhanced DNA repair, such as through the activity of O6-methylguanine-DNA methyltransferase (MGMT) and the BER pathway, in which PARP plays a pivotal role. nih.govoaes.cc Hybrid aza-steroid alkylators, like this compound, have shown the potential to overcome relevant mechanisms of drug resistance. researchgate.netresearchgate.net By inhibiting PARP, this compound may impair the ability of cancer cells to repair the DNA damage induced by its alkylating moiety, thereby enhancing its cytotoxic effect, particularly in cells with compromised DNA repair capabilities. nih.govnih.gov

Apoptosis Induction Pathways

Structure-Activity Relationship Studies (SAR) in Mechanism Elucidation

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective compounds. wikipedia.orgcollaborativedrug.com SAR studies have been conducted to elucidate the mechanisms of action and optimize the anticancer effects of this compound and related steroidal alkylators. medchemexpress.comjbuon.comnih.govdntb.gov.uanih.govresearchgate.netnih.govresearchgate.nethmdb.ca These studies involve synthesizing and testing structural analogs to identify which parts of the molecule are responsible for specific biological activities. wikipedia.org

Structure-Activity Relationship Studies (SAR) in Mechanism Elucidation

Influence of Functional Groups on Steroidal Rings

The steroidal core of this compound consists of a tetracyclic skeleton with fused six-membered (A, B, C) and one five-membered (D) rings, characteristic of steroids. libretexts.orglibretexts.orgslideshare.net The presence and position of functional groups on these rings significantly influence the biological activity of steroidal compounds. medchemexpress.comnih.govlibretexts.org In this compound, the D-ring is modified to a D-lactam, and an alkylating nitrogen mustard moiety is attached via an ester linkage. jbuon.comnih.gov Studies on steroidal lactams have shown that modifications, including the introduction of NHCO groups on the A, C, or D rings, can result in distinct cytotoxic activities against different cancer cell lines. mdpi.com The stereoisomeric form and chemical structure of the steroid lactams and the alkylating components have also been reported to determine the antileukaemic effect of related compounds. jbuon.com The steroidal component of this compound may also play a role in targeting specific cellular components or pathways, potentially including steroid receptors which can be present in certain cancer cells. jbuon.com

Table 1: Summary of this compound's Molecular Mechanisms

MechanismDescription
Inhibition of RAS/PI3K/AKT Signaling PathwayDisrupts a key pathway regulating cell growth, proliferation, and survival. dntb.gov.uanih.gov
Inhibition of RAS/RAF/MEK/ERK Signaling PathwayInterferes with a major cascade involved in cell proliferation and survival. dntb.gov.uanih.gov
PARP InhibitionImpairs DNA repair mechanisms, particularly BER, leading to accumulation of DNA damage. nih.govcore.ac.ukresearchgate.netnih.govdntb.gov.ua
Overcoming Resistance to Alkylating AgentsMay enhance cytotoxicity by inhibiting DNA repair in cells resistant to conventional alkylators. researchgate.netresearchgate.net
Apoptosis InductionTriggers programmed cell death in cancer cells, contributing to its antineoplastic effect. dntb.gov.uanih.govlibretexts.org

Impact of Lactamic Group Presence

The presence of the lactam (-NH-CO-) group within the modified steroid nucleus of compounds like this compound is considered significant for their biological activity nih.govjbuon.com. This functional group has been hypothesized to undergo metabolic or enzymatically catalyzed transformations into active species jbuon.com. These active species are suggested to strongly interact with similar groups or specific domains found in DNA and proteins jbuon.com.

Modifications to the lactam group, such as N-methylation or reduction of the carbonyl group, have been reported to result in derivatives with reduced anticancer activity compared to the parent compound jbuon.com. This underscores the importance of the intact lactamic group for the optimal antineoplastic effects observed with these steroidal esters jbuon.com. The presence of the lactam group is also thought to play a role in potentially lowering acute toxicity and enhancing antitumor activity jbuon.com.

Comparative Analysis with Conventional Alkylators

This compound and other homo-aza-steroidal esters represent a class of steroidal alkylators designed to improve therapeutic efficacy, particularly against tumors that may be resistant to conventional alkylating drugs mdpi.com. While the alkylating component of these esters acts via a biochemical pathway similar to other bifunctional alkylating mustards, the steroidal carrier and the presence of the lactam group introduce novel aspects to their mechanism and activity profile nih.govjbuon.com.

Conventional alkylating agents, such as nitrogen mustards, primarily function by forming covalent adducts with DNA, often at the N-7 position of guanine, leading to crosslinking and inhibition of DNA synthesis biointerfaceresearch.com. While this compound also utilizes an alkylating moiety, its conjugation with a modified steroid is intended to function as a biological carrier, potentially enhancing transport to specific targeted tissues and increasing intracellular concentration within cancer cells due to the lipophilic nature of the steroid jbuon.comiiarjournals.org.

Studies comparing this compound to conventional agents in specific cancer models have shown promising results. For instance, this compound demonstrated significant antitumor activity against the Colon 38 tumor model, which is known to be refractory to standard clinical topoisomerase II inhibitors, antimetabolites, and conventional alkylating agents jbuon.com. This suggests that this compound may possess a different pattern of mechanisms of action compared to standard alkylating agents jbuon.com.

Hybrid steroid compounds, including lactam steroid alkylators, have been developed with the aim of increasing anticancer activity while reducing systemic toxicity compared to the cytotoxic components alone jbuon.commdpi.com. The incorporation of the modified steroid with the lactam group contributes to this improved therapeutic ratio nih.govmdpi.com.

While direct quantitative comparisons of DNA alkylation efficiency or specific adduct formation rates between this compound and a broad range of conventional alkylators were not extensively detailed in the provided snippets, the observed activity in resistant models and the design rationale behind these hybrid molecules highlight their potential advantages and distinct pharmacological profiles.

Theoretical and Computational Studies of Lactandrate

Molecular Modeling Techniques

Molecular modeling encompasses a variety of computational methods used to model or mimic the behavior of molecules. bitesizebio.com These techniques are essential for visualizing molecular structures, analyzing their properties, and simulating their interactions with other molecules, such as proteins or nucleic acids. nih.govresearchgate.net In the context of Lactandrate, molecular modeling has been applied to understand its interactions with biological macromolecules. nih.govuoa.gr

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor (such as a protein) to form a stable complex. nih.govresearchgate.net This method aims to predict the binding pose and the binding affinity between the molecule and its target. nih.govresearchgate.net For this compound, docking studies have been conducted to investigate its interactions with the ligand-binding domain (LBD) of estrogen receptor-alpha (ERα). nih.govuoa.gr

Docking simulations involving this compound and the ERα LBD have been employed to predict where this compound might bind within the receptor and how it interacts at a molecular level. nih.govuoa.gr These studies suggested that this compound is positioned inside the binding cavity of the ERα LBD. nih.govuoa.gr Specifically, the steroidal moiety of this compound was found to be located within the binding cavity, while its alkylating moiety was predicted to protrude out of the receptor's pocket. nih.govuoa.gr This predicted binding mode provides a structural basis for understanding the interaction between this compound and ERα. nih.govuoa.gr

In silico mechanistic elucidation involves using computational methods to understand the step-by-step molecular processes underlying a biological activity or interaction. While specific detailed in silico mechanistic elucidation studies solely focused on this compound's complete mechanism of action were not extensively detailed in the provided search results, the application of computational techniques like molecular modeling and docking contributes to elucidating potential initial steps of interaction, such as binding to a receptor. nih.govuoa.grnih.gov Computational studies can help to infer possible downstream effects based on the predicted binding pose and interactions. nih.govuoa.gr

Docking Simulations for Ligand-Receptor Interactions

Quantum Chemical Calculations

Quantum chemical calculations are a suite of computational methods based on the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. taylor.edupennylane.aisubstack.com These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and spectroscopic properties. taylor.edusubstack.com While not specifically detailed for this compound in the provided snippets, quantum chemical methods are fundamental in computational chemistry for understanding the intrinsic properties of a molecule, which can complement molecular mechanics approaches used in docking and dynamics simulations. taylor.edusubstack.comrsc.org They can be used to calculate parameters needed for molecular mechanics force fields or to study reaction mechanisms at an atomic level. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. researchgate.netmatlantis.com By applying classical mechanics to atoms and molecules, MD simulations can capture the dynamic evolution of a system, providing insights into conformational changes, molecular flexibility, and the stability of ligand-receptor complexes over time. nih.govresearchgate.netmatlantis.com MD simulations can build upon docking results to assess the stability of the predicted binding pose and to explore alternative conformations or binding pathways. nih.govresearchgate.netmdpi.com Although specific MD simulation studies focused exclusively on this compound were not detailed in the provided results, MD is a standard tool in computational chemistry for gaining a more realistic picture of ligand-receptor interactions beyond static docking poses. nih.govresearchgate.netmdpi.com

Computational Chemistry Approaches for Analog Design

Computational chemistry approaches are widely used in the design and optimization of new chemical entities, including the design of analogs of existing compounds like this compound. nih.govnih.govsymeres.com These methods assist medicinal chemists in identifying promising structural modifications that could lead to improved activity, selectivity, or pharmacokinetic properties. nih.govnih.govsymeres.comicr.ac.uk Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and virtual screening are commonly employed. nih.govresearchgate.net These computational tools can help prioritize which analogs to synthesize and test experimentally, thus accelerating the drug discovery process. nih.govnih.govsymeres.comicr.ac.uk For this compound, computational studies, particularly docking, have been suggested as a basis for the structure-based design of improved steroidal alkylating esters. nih.govuoa.gr

Analytical Methodologies for Lactandrate Research

Chromatographic Separation Techniques

Chromatography is a fundamental set of techniques used to separate components of a mixture, allowing for the isolation and analysis of individual compounds. Various chromatographic methods have been applied in the study of steroidal compounds, including those structurally related to Lactandrate.

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique applicable to volatile or semi-volatile compounds. While specific detailed applications of GC solely for this compound analysis were not extensively detailed in the provided search results, GC, often coupled with Mass Spectrometry (GC-MS), is a standard technique for the analysis of various organic compounds, including some lactones and metabolites. GC separates compounds based on their boiling points and interaction with the stationary phase in a heated column. The separated components are then detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A GC/FID method has been validated for quantifying residual lactide, a related cyclic ester, in polylactide. Enantioselective GC-MS has also been employed for the quantitative analysis of lactone enantiomers in food products. These applications highlight the potential of GC-based methods for analyzing this compound or its volatile derivatives, particularly for purity assessment or the analysis of degradation products.

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely used for separating a broad range of compounds, including less volatile and more complex molecules like steroids. LC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Several studies involving the synthesis and evaluation of steroidal lactams and related conjugates, structurally similar to this compound, have utilized chromatography on silica (B1680970) gel for purification, which is a form of column chromatography, a precursor to modern LC techniques nih.gov. LC is frequently coupled with Mass Spectrometry (LC-MS) for enhanced identification and quantification capabilities. LC-MS techniques have been used in the identification of metabolites mims.com and the analysis of lactic acid enantiomers. One study reported using LC-MS with a C18 analytical column. These examples demonstrate the relevance and application of LC, particularly in conjunction with MS, for the analysis of complex organic molecules like this compound and its potential metabolites or related synthetic impurities.

Spectroscopic Identification Techniques

Spectroscopic methods provide detailed information about the structure, functional groups, and chemical environment of a molecule by analyzing its interaction with electromagnetic radiation.

Mass Spectrometry (MS, MS/MS, TOF-MS, IMS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS, often coupled with chromatographic techniques (GC-MS, LC-MS), is essential for the identification and structural confirmation of organic molecules. Studies involving the synthesis and characterization of steroidal lactams and related conjugates have frequently utilized MS for structural determination fishersci.canih.gov. Specific MS techniques mentioned in the context of analyzing related compounds include Low-Resolution Electron Ionization Mass Spectrometry (LREIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS), recorded on instruments like the Thermo-DSQ and Agilent 6210 TOFMS, respectively nih.gov. LC-MS spectra have been recorded on systems like the Shimadzu LCMS-2010EV. Tandem Mass Spectrometry (MS/MS) provides additional structural information by fragmenting selected ions. Time-of-Flight Mass Spectrometry (TOF-MS) offers high resolution and accurate mass measurements. Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. A predicted LC-MS/MS spectrum for this compound is available in the Human Metabolome Database. The application of these MS techniques allows for the confirmation of this compound's molecular weight and provides characteristic fragmentation patterns that aid in verifying its structure and identifying related impurities or metabolites.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the detailed structure and conformation of organic molecules. NMR provides information about the types, numbers, and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. Studies on synthesized steroidal lactams and related compounds, including those mentioning this compound, have routinely employed NMR spectroscopy for structural elucidation fishersci.canih.gov. Specifically, ¹H and ¹³C NMR spectra have been recorded, often in deuterated solvents like CDCl₃, using spectrometers operating at frequencies such as 300 MHz for ¹H and 75 MHz for ¹³C nih.gov. Chemical shifts (δ values) and coupling constants (J values) obtained from NMR spectra provide detailed insights into the chemical environment of different nuclei within the this compound molecule, allowing for the confirmation of its proposed structure. The use of internal standards like tetramethylsilane (B1202638) (TMS) is common for chemical shift referencing. NMR is a non-destructive technique and can also provide quantitative information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule like this compound. This method involves measuring the interaction of infrared light with the molecule, specifically the absorption, emission, or reflection of light caused by the vibration of atoms and bonds. Different functional groups and bonds within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum that serves as a "fingerprint" for the compound.

Quantification Methods in Research Samples

Accurate quantification of this compound in research samples is essential for various studies. Several analytical techniques are employed for this purpose, each with its own principles and applications.

Spectrophotometric Assays (e.g., Sulforhodamine B (SRB) colorimetric assay for cell studies)

Spectrophotometric assays are fundamental techniques used for both qualitative and quantitative analysis of compounds based on their light absorption properties. The principle relies on measuring the amount of light absorbed by a substance at specific wavelengths, which is directly proportional to its concentration. In the context of cell studies, colorimetric assays like the Sulforhodamine B (SRB) assay are utilized to quantify cell biomass, which can indirectly reflect the effect of a compound like this compound on cell growth or viability. The SRB assay involves staining cellular protein with a bright pink aminoxanthene dye, and the intensity of the color, measured spectrophotometrically, is indicative of the protein mass and thus the number of viable cells.

Spectrophotometric methods are valued for their simplicity, cost-effectiveness, and often require minimal sample preparation. They are commonly applied in pharmaceutical assays and research to determine compound content and purity.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunoassay technique for detecting and quantifying specific substances, such as proteins, peptides, antibodies, and hormones, in complex mixtures. While not explicitly found for this compound itself in the search results, the principles of ELISA are broadly applicable in research for quantifying analytes that can be recognized by specific antibodies.

The basic principle of ELISA involves immobilizing an antigen (the target substance) on a solid surface, typically a microplate. This immobilized antigen is then complexed with a specific antibody that is linked to a reporter enzyme. Detection is achieved by adding a substrate that is converted by the enzyme into a measurable signal, such as a color change (colorimetric ELISA), fluorescence, or luminescence. Different ELISA formats exist, including direct, indirect, sandwich, and competitive ELISA, offering varying levels of sensitivity and specificity depending on the research objective. ELISA is a valuable tool in biomedical research and diagnostics due to its sensitivity, reproducibility, and ability to handle numerous samples simultaneously using microplate formats.

High-Performance Liquid Chromatography with Detection

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. Coupled with appropriate detectors, HPLC is a powerful method for the quantitative estimation of compounds like this compound in various research samples. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase as they are pumped through a column under high pressure.

Various detectors can be used with HPLC, including UV-Visible detectors, fluorescence detectors, conductivity detectors, and electrochemical detectors, depending on the properties of the analyte. Diode-Array Detection (DAD) is a common and versatile detection method in HPLC that allows for the monitoring of absorbance across a range of wavelengths simultaneously, providing both quantitative and qualitative information. HPLC methods are developed and validated to ensure selectivity, sensitivity, accuracy, precision, and linearity for the target analyte within a specific concentration range in the relevant matrix. This technique is crucial for the quantitative analysis of drugs and their metabolites in biological matrices to support pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies.

Research has demonstrated the application of HPLC for the quantification of various compounds, highlighting the method's ability to achieve good separation and accurate determination of analytes in complex samples.

Isotope Dilution Analysis

Isotope Dilution Analysis (IDA), often coupled with Mass Spectrometry (MS), is a highly accurate and precise quantitative technique. The principle involves adding a known amount of an isotopically labeled analogue of the analyte (an internal standard) to the sample before processing. Since the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly throughout the sample preparation and analysis process.

By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, the original concentration of the native analyte in the sample can be accurately determined. This method effectively compensates for potential losses of the analyte during sample preparation, matrix effects, and instrumental drift, leading to highly reliable quantitative results. IDA is considered a definitive method in metrology and is used for the accurate quantification of various substances, including organic compounds and elements, in complex matrices. While specific application to this compound was not found, the principles of IDA are applicable for its quantification if a suitable isotopically labeled standard is available.

Bioanalytical Method Validation in Research Contexts

Bioanalytical method validation is a critical process in research, particularly in drug discovery and development, to ensure that analytical methods used for quantifying analytes in biological matrices are reliable, accurate, and suitable for their intended purpose. This process is essential for generating trustworthy data to support research findings and regulatory submissions.

Validation involves evaluating several key parameters to demonstrate the method's performance characteristics. These parameters typically include:

Selectivity/Specificity: The ability of the method to uniquely measure the target analyte in the presence of other components in the sample matrix.

Sensitivity: The ability to detect and quantify the analyte at low concentrations, typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Accuracy: The closeness of the measured value to the true concentration of the analyte.

Precision: The reproducibility of the measurements under defined conditions, typically assessed as repeatability (within-run variability) and intermediate precision (between-run variability).

Linearity and Range: The relationship between the analyte concentration and the instrument response, and the concentration range over which this relationship is linear and the method is accurate and precise.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix.

Stability: The ability of the analyte to remain unchanged in the biological matrix under various storage and handling conditions.

Guidelines from regulatory bodies, such as the FDA and EMA, provide recommendations for bioanalytical method validation. Adherence to these guidelines ensures the quality and consistency of bioanalytical data. A well-validated bioanalytical method is fundamental for obtaining reliable results in studies involving the quantification of this compound in biological samples, supporting critical decisions in research.

Derivatives and Their Biological Activity Profiles in Preclinical Research

Homo-Aza-Steroidal Alkylators (ASA)

Homo-aza-steroidal alkylators (ASA) represent a class of compounds characterized by the presence of a lactam group (-NH-CO-) within the steroid ring structure, conjugated with alkylating agents, such as nitrogen mustards google.comiiarjournals.orgmdpi.comjbuon.combiointerfaceresearch.com. Studies indicate that these hybrid molecules exhibit reduced toxicity and increased antineoplastic activity and specificity compared to the alkylating components alone iiarjournals.orgnih.govmdpi.com. The presence of the amide group in the homo-aza-steroid molecule is considered important for lowering systemic toxicity and improving activity iiarjournals.org.

B-Lactam Hybrid Homo-Aza-Steroidal Alkylators (ASA-A, ASA-B, ASA-C)

Three newly synthesized B-lactam hybrid homo-aza-steroidal alkylators, designated ASA-A, ASA-B, and ASA-C, have been evaluated for their preclinical activity against human ovarian carcinoma cells mdpi.commdpi.comresearchgate.netdntb.gov.uaresearchgate.net. These agents are conjugated with an alkylating component, POPA (related to POPAM). In vitro testing against four human ovarian cell lines (UWB1.289 + BRCA1, UWB1.289, SKOV-3, and OVCAR-3) demonstrated that all tested hybrid steroid alkylators and POPA decreased cell growth in a dose-dependent manner mdpi.com.

ASA-A and ASA-B exhibited the most significant anticancer activity among the three, showing considerably higher cytostatic and cytocidal activity than ASA-C and the alkylating component POPA mdpi.com. Both ASA-A and ASA-B induced PARP1/2 enzyme inhibition and DNA damage (alkylation) in all tested cell lines mdpi.commdpi.comresearchgate.netresearchgate.net. ASA-B was found to be the most potent inhibitor of PARP enzymatic activity in a cell-free assay, demonstrating better inhibitory effects than the known PARP inhibitor 3-AB mdpi.com.

The cytostatic and cytotoxic effects of ASA-A and ASA-B were observed in both steroid receptor-expressing and non-expressing ovarian cancer cell lines mdpi.com. UWB1.289 + BRCA1 ovarian cancer cells, which are microsatellite-stable (MSS), showed higher susceptibility to the cytostatic effects and total growth inhibition induced by ASA-A and ASA-B mdpi.com.

Data on the inhibitory effects on PARP enzymatic activity (IC50 values) for these compounds are presented below:

CompoundPARP IC50 (µM)
ASA-A59.6
ASA-B35.16
ASA-C165.6
POPA132.68
3-AB63.06

Table 1: PARP Enzymatic Activity Inhibition (IC50 values) mdpi.com

D-Homo-Aza-Androsterone Alkylators

Lactandrate (also known as NSC-290205) is identified as a D-homo-aza-androsterone alkylator google.comiiarjournals.orgjbuon.comthegoodscentscompany.comnih.goviiarjournals.orgresearchgate.net. Preclinical studies have investigated its activity against various cancer types.

In studies against colon carcinoma, this compound displayed satisfactory activity against nine human colon cancer cell lines in vitro, inducing significant growth inhibition and cytotoxicity jbuon.com. In vivo, it produced significant antitumor activity against the rodent colon carcinomas Colon 26 and Colon 38, as well as a moderate antitumor effect against the human xenograft CX-1 colon carcinoma jbuon.com. The antiproliferative activity in colon cancer cell lines correlated linearly with carcinoembryonic antigen (CEA) production jbuon.com.

This compound has also shown activity in treating breast cancer thegoodscentscompany.comresearchgate.net. Preclinical research indicated its in vivo cytostatic activity against murine pancreatic adenocarcinoma PAN02, particularly in combination with adriamycin iiarjournals.org. It was also active against lung and breast xenografts, a number of rodent tumors, and leukemia iiarjournals.org.

Comparative studies have shown that D-lactam steroid alkylators, such as NSC 290205 (this compound), can present significant activity against human pancreatic adenocarcinoma cell lines, with higher activity compared to unmodified androsterone (B159326) alkylators and D-lactone steroid esters iiarjournals.org. The anticancer effects of NSC 290205 correlated with the expression of uridine (B1682114) phosphorylase (UPase) in the pancreatic cancer cells iiarjournals.org.

In the treatment of melanoma, a homo-aza-steroid alkylating ester, 13β-hydroxy-13α-amino-13,17-seco-5α-androstan-17-oic-13,17-lactam-p-bis(2-chloro ethyl) aminophenoxy acetate (B1210297) (HASE), which is structurally related to this class, displayed significantly higher cytostatic and cytotoxic activity in vitro compared to dacarbazine (B1669748) (DTIC) jbuon.com. In vivo studies using B16 melanoma-bearing mice showed that HASE significantly inhibited tumor growth and prolonged the mice lifespan more effectively than DTIC jbuon.com.

Homo-Azasteroid Esters (ASE)

Homo-azasteroid esters (ASE), such as this compound (NSC-290205), have been studied for their antineoplastic activity google.comnih.gov. ASE (NSC-290205) produced well-balanced effects in preclinical testing regarding acute toxicity and antitumor activity, demonstrating a high therapeutic index google.com.

In the treatment of murine L1210 and P388 leukemia, ASE showed significant increases in lifespan over controls nih.gov. It demonstrated greater than 50% increased lifespan in L1210 leukemia and greater than 150% increased lifespan in P388 leukemia via the intraperitoneal route nih.gov. ASE was noted as one of the first steroidal alkylating agents to show activity in L1210 leukemia nih.gov.

Comparative studies have indicated that homo-aza-steroid esters can hold superior or at least equal anticancer activity compared to conventional alkylating agents like Melphalan (B128), Chlorambucil, Cyclophosphamide, Mechlorethamine, Thiotepa, and Mitomycin C in experimental systems iiarjournals.orgjbuon.com.

Steroidal Lactam Conjugates

Steroidal lactam conjugates involve the linkage of a lactam-modified steroid with a cytotoxic agent, primarily alkylating agents google.comnih.govmdpi.comresearchgate.netacs.orgnih.gov. The steroid nucleus acts as a biological carrier, aiming to improve the therapeutic profile of the conjugated drug by reducing systemic toxicity and enhancing efficacy and target specificity google.comnih.govmdpi.comacs.orgresearchgate.net. The incorporation of the lactam group is considered important for these improved properties google.comiiarjournals.orgnih.govmdpi.comjbuon.combiointerfaceresearch.com.

Conjugates with Aniline (B41778) Mustards

Steroidal lactam conjugates with aniline mustards have been synthesized and evaluated as potential antileukemic therapeutics mdpi.combiointerfaceresearch.comresearchgate.net. While specific detailed preclinical data for a broad range of these conjugates were not extensively detailed in the search results beyond the general class, the principle involves utilizing the steroidal lactam as a carrier for the aniline mustard moiety to potentially enhance delivery and reduce toxicity mdpi.comresearchgate.net.

Conjugates with POPAM (3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid)

Novel steroidal lactam conjugates featuring POPAM (3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid) as the alkylating agent have been developed and tested nih.govresearchgate.netacs.orgnih.govresearchgate.net. POPAM itself is a nitrogen mustard derivative nih.govnih.gov. These hybrid homo-azasteroidal alkylating esters have been evaluated for their antileukemic activity in vitro against human leukemia cell lines and in vivo using murine leukemia models nih.govacs.orgnih.gov.

Studies have shown that these POPAM conjugates can exhibit potent antileukemic activity. For instance, homo-aza-steroidal conjugate 20 (ENGA-L07E), a POPAM conjugate, was identified as a potent steroidal alkylator with IC50 values ranging from 65–100 µM and GI50 values below 1 µM against human leukemia cell lines acs.orgnih.gov.

Another study on novel ester conjugates of steroidal lactams with POPAM-NH2 reported molecule 14c as a potent hybrid. In vitro, molecule 14c showed potent activity against human leukemia cell lines (MOLT-4, CCRF-CEM, JURKAT, and SUP-B15) with IC50 values ranging from 65 to 90 µM, which were lower than those of melphalan and POPAM alone (IC50 > 100 µM for both) nih.gov. In vivo antiproliferative assays also indicated improved antileukemic activity for 14c compared to POPAM nih.gov.

Furthermore, novel steroidal alkylating agents bearing POPAM-OH have been synthesized. These hybrids demonstrated high antiproliferative effects against five different cancer cell lines in the low micromolar range in vitro researchgate.net. In vivo studies in SCID mice bearing SKOV-3 or PC-3 tumor xenografts showed that the most potent hybrid (compound 19) led to significant tumor size reduction (tumor inhibition of 95% in SKOV3 models and 85.2% in PC3 models) researchgate.net. Importantly, these POPAM-OH conjugates exhibited reduced acute toxicity compared to previously reported POPAM-NH2 hybrids and classical alkylators like POPAM and melphalan nih.govresearchgate.net.

CompoundIn vitro Activity (e.g., IC50, GI50)In vivo Activity (e.g., T/C%, Tumor Inhibition)Notes
ENGA-L07E (Cmpd 20)IC50 = 65–100 µM (Leukemia cell lines), GI50 < 1 µM acs.orgnih.govPotent antileukemic activity in P388 murine leukemia acs.orgnih.govEmerged as a potent steroidal alkylator. acs.orgnih.gov
Molecule 14cIC50 = 65-90 µM (Human leukemia cell lines) nih.govImproved antileukemic activity vs. POPAM in vivo nih.govShowed lower IC50 than melphalan and POPAM alone. nih.gov
Compound 19 (POPAM-OH)High antiproliferative effects in low µM range researchgate.netTI = 95% (SKOV3 xenografts), TI = 85.2% (PC3 xenografts) researchgate.netExhibited reduced acute toxicity compared to other POPAM conjugates. researchgate.net

Table 2: Preclinical Activity of Selected Steroidal Lactam Conjugates with POPAM

Structure-Activity Relationship (SAR) Studies on Derivatives

Impact of Steroid Ring Modifications (A, B, D-rings)

Modifications to the steroid ring system of lactam steroids can influence their biological activity. Research suggests that alterations, particularly in the B and D rings, can impact the antitumor potential of these compounds. sci-hub.seresearchgate.net For instance, studies on modified B-ring lactam steroidal nitrogen mustard derivatives have shown changes in biological activity compared to their analogs. sci-hub.se Similarly, modifications to the D-ring of estrone (B1671321) derivatives have been explored to understand their effect on pharmacokinetic properties and potential anticancer activity. nih.gov The steroid moiety of this compound is thought to play a role in its positioning within the binding cavity of targets like the estrogen receptor-alpha (ERα). uoa.grnih.gov

Influence of Alkylating Moiety

The alkylating moiety is a critical component of this compound, responsible for its ability to alkylate DNA and exert cytotoxic effects. researchgate.netresearchgate.net The p-bis(2-chloroethyl)amino phenyl acetate group in this compound is a nitrogen mustard derivative. uoa.grepa.gov Studies on steroidal lactam conjugates have indicated that the alkylating moiety significantly influences the antitumor potential. researchgate.net While the steroidal carrier can affect cellular uptake and interaction with specific receptors, the nature and reactivity of the alkylating group are key determinants of the compound's cytotoxic potency. researchgate.netresearchgate.net

Preclinical Activity on Cancer Cell Lines (In Vitro)

This compound has been evaluated for its cytostatic and cytotoxic activity against a range of human cancer cell lines in vitro. uoa.grnih.govnih.govnih.govresearchgate.netjbuon.com These studies provide initial insights into the compound's direct effects on cancer cell growth and survival. frontiersin.org

Breast Adenocarcinoma Cell Lines

This compound has been tested for antitumor activity against several human breast cancer cell lines in vitro. uoa.grnih.gov These include lines such as T47D, MCF7, MDA-MB-231, BT-549, Hs578T, and MDA-MB-435. uoa.grnih.gov this compound induced significantly high antitumor effects against all tested breast cancer cell lines in vitro. uoa.grnih.gov Cell lines with positive estrogen receptor (ER) expression, such as T47D and MCF7, were found to be significantly more sensitive to this compound. uoa.grnih.gov Docking studies suggest that the steroidal moiety of this compound is positioned inside the binding cavity of ERα, while the alkylating moiety protrudes out. uoa.grnih.gov This suggests a potential correlation between ER expression and this compound's effect. uoa.grnih.gov

Here is a summary of the in vitro activity of this compound on breast adenocarcinoma cell lines:

Cell LineER StatusObserved Activity
T47DPositiveSignificant antitumor effect uoa.grnih.gov
MCF7PositiveSignificant antitumor effect uoa.grnih.gov
MDA-MB-231NegativeSignificant antitumor effect uoa.grnih.gov
BT-549NegativeSignificant antitumor effect uoa.grnih.gov
Hs578TNegativeSignificant antitumor effect uoa.grnih.gov
MDA-MB-435NegativeSignificant antitumor effect uoa.grnih.gov

Colon Adenocarcinoma Cell Lines

This compound has also been evaluated for its antineoplastic activity against human colon adenocarcinoma cell lines in vitro. nih.govnih.govresearchgate.netjbuon.comresearchgate.net Studies have assessed its cytostatic and cytotoxic effects on nine human colon adenocarcinoma cell lines using assays like the sulforhodamine B (SRB) colorimetric assay. nih.govjbuon.com this compound displayed satisfactory activity against these cell lines, inducing significant growth inhibition and cytotoxicity. nih.govjbuon.comresearchgate.net The antiproliferative activity of this compound against colon cancer cell lines showed a linear correlation with carcinoembryonic antigen (CEA) production. nih.govjbuon.com More differentiated cell lines, such as DLD-1 and HCC2998, appeared more resistant to the cytostatic effect of this compound. nih.govjbuon.com

Here is a summary of the in vitro activity of this compound on colon adenocarcinoma cell lines:

Cell LineDifferentiationObserved Activity
(9 cell lines tested)VariedSatisfactory activity, significant growth inhibition and cytotoxicity nih.govjbuon.comresearchgate.net
DLD-1More differentiatedMore resistant to cytostatic effect nih.govjbuon.com
HCC2998More differentiatedMore resistant to cytostatic effect nih.govjbuon.com

Note: Specific GI50, TGI, and IC50 values for individual colon cancer cell lines were reported, with mean GI50 ± SD of 9.5 ± 5.8 μM (range: 2-20 μM), mean TGI ± SD of 23.7 ± 8.7 μM (range: 4-31.6 μM), and mean IC50 ± SD of 58.1 ± 23.7 μM (range: 7.9-100 μM). jbuon.com

Gastric Carcinoma and Liver Carcinoma Cell Lines

Preclinical Activity in Animal Models (In Vivo)

In vivo studies using animal models are crucial for evaluating the systemic effects, efficacy, and pharmacokinetics of potential anticancer agents. This compound has been tested in several murine tumor models and human carcinoma xenografts.

This compound has demonstrated significant antitumor effects in murine mammary tumor models. nih.govsci-hub.seresearchgate.netuoa.grresearchgate.net Studies using the MXT tumor and CD8F1 adenocarcinoma murine models showed that this compound significantly hindered tumor growth. nih.govsci-hub.seresearchgate.netuoa.gr

Preclinical testing of this compound has also included evaluation in human mammary carcinoma xenograft models, such as the MX-1 xenograft. nih.govsci-hub.seresearchgate.netuoa.grresearchgate.net In these models, where human breast cancer cells are implanted into immunocompromised mice, this compound induced a significantly high antitumor effect. nih.govsci-hub.seresearchgate.netuoa.gr The activity of this compound in breast cancer models, both in vitro and in vivo, has shown some correlation with Estrogen Receptor (ER) expression, with ER-positive cell lines appearing more sensitive. nih.govresearchgate.netresearchgate.netuoa.gr this compound is suggested to interact with the ligand-binding domain of ERalpha. nih.govresearchgate.netresearchgate.netuoa.gr

Preclinical studies have also evaluated this compound's in vivo activity against colon carcinoma in rodent models, including the Colon 26 and Colon 38 carcinomas, showing significant antitumour activity. jbuon.com It also showed a moderate effect against the human CX-1 colon carcinoma xenograft. jbuon.com

Summary of Preclinical Activity

Cancer Type (In Vitro)Cell Lines Tested (Examples)Observed Activity
Ovarian CarcinomaUWB1.289 + BRCA1, UWB1.289, SKOV-3, OVCAR-3 (for derivatives)PARP1/2 inhibition, DNA damage (for derivatives) researchgate.net
Cervical CarcinomaHeLa (for derivatives)Distinct cytotoxicity (for derivatives) researchgate.netresearchgate.net
Gastric CarcinomaSGC 7901 (for other derivatives)Cytotoxicity observed for some related steroidal derivatives researchgate.netnih.gov
Liver CarcinomaBel 7404, SMMC 7404 (for other derivatives)Cytotoxicity observed for some related steroidal derivatives researchgate.netnih.gov
LeukemiaP388, L1210, Human leukemia cell linesPromising antileukemic activity, synergy in combinations, low micromolar activity sci-hub.seresearchgate.net
Cancer Type (In Vivo)Animal Model TestedObserved Activity
Murine Mammary TumorsMXT tumor, CD8F1 adenocarcinomaSignificantly hindered growth nih.govsci-hub.seresearchgate.netuoa.gr
Human Mammary Carcinoma XenograftsMX-1 xenograftSignificantly high antitumor effect nih.govsci-hub.seresearchgate.netuoa.gr
Colon CarcinomaColon 26, Colon 38, CX-1 xenograftSignificant antitumour activity (rodent models), moderate effect (xenograft) jbuon.com

Rodent Colon Carcinomas

The efficacy of this compound has been evaluated in vivo against two rodent colon carcinoma models: the Colon 26 carcinoma and the relatively chemoresistant Colon 38 carcinoma. jbuon.comnih.gov

In the Colon 26 carcinoma model, treatment with this compound at a dose of 24 mg/kg demonstrated excellent antitumor results. The compound significantly prolonged the survival of both female and male mice. jbuon.com Specifically, the T/C% (ratio of the median survival time of treated animals to control animals) was 213% for female mice and 193%+ for male mice, with a p-value of <0.001, indicating a statistically significant effect. jbuon.com Furthermore, this compound treatment resulted in a notable number of tumor-free survivors 70 days post-treatment, with 3 out of 10 female mice and 8 out of 10 male mice achieving this outcome. jbuon.com

Against the Colon 38 carcinoma, this compound also produced significant antitumor activity. jbuon.comnih.gov At a dose of 24 mg/kg, this compound led to a significant tumor volume reduction, with a T/C% of 27% (p < 0.01). jbuon.com This level of activity meets the National Cancer Institute (NCI) requirement for minimum reproducible activity (T/C% ≤ 42) for further development. jbuon.com

The preclinical survey on this compound's efficacy in colon carcinoma highlights its significant in vivo antitumour potential in these rodent models. jbuon.comnih.gov

Table 1: Efficacy of this compound in Rodent Colon Carcinoma Models (24 mg/kg)

ModelSexT/C%p-valueTumor-Free Survivors (70 days)
Colon 26Female213<0.0013/10
Colon 26Male193+<0.0018/10
Colon 38Not specified27<0.01Not specified

Human Colon Carcinoma Xenografts

In addition to rodent models, the antitumour effect of this compound was assessed against the human xenograft CX-1 colon carcinoma. jbuon.comnih.gov In this model, this compound exhibited a moderate antitumour effect. jbuon.comnih.gov

Furthermore, in vitro studies evaluating the cytostatic and cytotoxic activity of this compound against nine human colon adenocarcinoma cell lines demonstrated satisfactory activity. jbuon.comnih.gov this compound induced significant growth inhibition and cytotoxicity in these cell lines. jbuon.comnih.gov The antiproliferative activity of this compound in colon cancer cell lines showed a linear correlation with carcinoembryonic antigen (CEA) production. jbuon.comnih.gov Conversely, the cytotoxic effect of this compound had a non-linear polynomial correlation with CEA production, suggesting that chemosensitivity to this compound is dependent on high CEA secretion. jbuon.com More differentiated cell lines, such as DLD-1 and HCC2998, appeared to be more resistant to the cytostatic effects of this compound. jbuon.comnih.gov

This compound and Lactestoxate have both shown promising anticancer results in colon carcinomas, with Lactestoxate demonstrating superior results compared to this compound. nih.govnih.gov

Ovarian Tumor Xenograft Models

The preclinical activity of azasteroid alkylators, including novel hybrid homo-aza-steroidal alkylators like ENGA-L06E and ENGA-L08E, has been investigated in human ovarian cancer models. These compounds were evaluated for their cytotoxic and cytostatic potency against five human ovarian cancer cell lines in vitro and two human ovarian tumor xenograft models, specifically SK-OV-3 and OVCAR-5, in vivo. researchgate.netacs.org

In the in vivo studies using SK-OV-3 and OVCAR-5 human ovarian tumor xenograft models, treatment with these steroidal conjugates resulted in a significant increase in the lifespan of cancer cell-bearing mice when compared to classical alkylating agents such as melphalan (L-PAM) and POPAM. researchgate.net Both ENGA-L06E and ENGA-L08E demonstrated significantly higher anticancer activity and a more favorable toxicity profile in comparison to POPAM and L-PAM. researchgate.netacs.org

The studies also explored the mechanism of action of these compounds, including their inhibitory effects on the RAS/PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways, suggesting that their dual inhibition may enhance antitumor efficacy. researchgate.netacs.org In vivo growth inhibition induced by ENGA-L06E, ENGA-L08E, L-PAM, and POPAM was assessed in both SK-OV-3 and OVCAR-5 models. researchgate.net Data on tumor volume in the OVCAR-5 model at specific time points also contributed to the evaluation of compound efficacy. researchgate.net

Table 2: Comparative Efficacy of Azasteroid Alkylators in Human Ovarian Tumor Xenograft Models (In Vivo)

CompoundModelEffect Compared to Classical Alkylators (L-PAM, POPAM)Impact on Lifespan
ENGA-L06ESK-OV-3Significantly more effectiveSignificant increase
ENGA-L08ESK-OV-3Significantly more effectiveSignificant increase
ENGA-L06EOVCAR-5Significantly more effectiveSignificant increase
ENGA-L08EOVCAR-5Significantly more effectiveSignificant increase
L-PAMSK-OV-3Reference/ComparisonLower
POPAMSK-OV-3Reference/ComparisonLower
L-PAMOVCAR-5Reference/ComparisonLower
POPAMOVCAR-5Reference/ComparisonLower

Environmental Fate and Degradation of Lactandrate

Biodegradation Pathways in Environmental Systems

The biodegradation of organic compounds in the environment is primarily driven by microbial activity and chemical processes such as hydrolysis. chemsrc.com For compounds like Lactandrate, the presence of hydrolyzable bonds suggests that both microbial and abiotic hydrolysis could play a role in its environmental degradation.

Microbial Degradation

Microbial degradation is a significant process in the removal of many organic pollutants from the environment. Microorganisms, including bacteria and fungi, possess diverse enzymatic capabilities that can break down complex molecules. Given the ester linkage present in this compound, microorganisms with esterase activity are potentially capable of initiating its biodegradation by hydrolyzing this bond. While specific studies detailing the microbial degradation pathways of this compound in environmental systems were not found in the reviewed literature, the general principles of microbial metabolism of organic esters and compounds containing aromatic and alkyl halide functionalities suggest that microbial communities in soil and water could contribute to its breakdown. The adaptation of microbial communities upon exposure to a substance can also influence the rate and extent of biodegradation.

Hydrolysis

Hydrolysis, the cleavage of a chemical bond by the addition of water, is another important degradation pathway for compounds containing ester linkages. This compound is known to undergo hydrolysis of its ester bond in biological systems, liberating the steroid and alkylating moieties. This process can be catalyzed by enzymes, such as esterases, which are present in various environmental compartments. Abiotic hydrolysis can also occur, depending on environmental conditions such as pH and temperature, although the rate of abiotic hydrolysis for this compound in different environmental matrices is not detailed in the available information. The hydrolysis of the ester bond is considered a likely initial step in the degradation of this compound in the environment, similar to its behavior in biological contexts.

Transformation Products

The primary transformation products of this compound resulting from the hydrolysis of the ester bond are expected to be the modified aza-steroid moiety and the phenylacetic acid derivative containing the bis(2-chloroethyl)amino group. The chemical structure of this compound indicates that hydrolysis would yield [(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-ol (the steroid alcohol) and 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid (the alkylating acid). Further degradation of these transformation products would depend on their individual chemical structures and the prevailing environmental conditions and microbial communities. Specific studies identifying and quantifying the environmental transformation products of this compound were not found in the consulted literature.

Environmental Persistence Studies

Environmental persistence refers to the length of time a chemical remains in a particular environmental compartment before being transformed or degraded. Assessing persistence typically involves laboratory studies, such as biodegradation tests under aerobic and anaerobic conditions, and can be supplemented by field dissipation studies. chemsrc.com Factors influencing persistence include the chemical structure of the substance, environmental conditions (temperature, pH, oxygen availability), and the presence and activity of microbial populations. While the concept of environmental persistence and the methods for its assessment are well-established, specific environmental persistence studies or data, such as half-lives in soil or water, for this compound were not available in the gathered information. chemsrc.com

Future Research Directions for Lactandrate Compounds

Rational Design of Enhanced Steroidal Alkylating Esters

Future research should focus on the rational design of novel steroidal alkylating esters based on the Lactandrate scaffold. This involves understanding how modifications to both the steroidal carrier and the alkylating agent influence biological activity, selectivity, and pharmacokinetic properties researchgate.netiiarjournals.orgingentaconnect.com. Studies have shown that minor structural changes on the steroidal part can significantly impact the genotoxic, cytotoxic, and antileukemic effects of these complex molecules iiarjournals.orgingentaconnect.com. The presence of an amidic group, such as the D-lactam moiety in this compound, has been highlighted as important for enhancing genotoxic activity compared to non-modified steroids iiarjournals.orgingentaconnect.com.

Rational design strategies can leverage structure-activity relationship (SAR) studies to identify key functional groups and structural features that contribute to improved potency and reduced toxicity ingentaconnect.com. This could involve synthesizing libraries of analogues with variations in the steroid skeleton, the linker connecting the steroid to the alkylating agent, and the alkylating moiety itself. Evaluating the impact of these modifications on interaction with biological targets, cellular uptake, and metabolic stability will be crucial. For instance, altering the stereoisomeric form or chemical structure of the steroid lactam and alkylating components has been shown to influence antileukemic effects jbuon.com.

Exploration of Novel Molecular Mechanisms of Action

While this compound is known to interact with ERα and function as an alkylating agent, a deeper understanding of its complete molecular mechanisms of action is warranted jbuon.commedchemexpress.com. Future research should aim to elucidate all the pathways and targets through which this compound exerts its antitumour effects. This could involve comprehensive studies using techniques such as genomics, proteomics, and metabolomics to identify cellular responses to this compound treatment.

Investigating potential non-receptor-mediated effects and interactions with other cellular components beyond ERα and DNA is also important mdpi.comnih.gov. Alkylating agents primarily function by damaging DNA, but the steroidal carrier may influence intracellular distribution, metabolism, or interaction with other cellular structures or signaling pathways jbuon.comingentaconnect.com. Research could explore how the steroidal moiety affects drug delivery to specific cellular compartments or modulates other proteins or enzymes involved in cancer progression or drug resistance jbuon.com. Understanding these novel mechanisms could reveal new therapeutic targets or strategies for combination therapies.

Advanced Computational Modeling for Drug Design

Molecular docking can predict the binding affinity and orientation of this compound analogues to target proteins, such as ERα or enzymes involved in DNA repair researchgate.netbohrium.com. Molecular dynamics simulations can provide insights into the dynamic interactions between the drug and its target, as well as its behavior in biological membranes researchgate.netbohrium.com. QSAR modeling can build predictive models correlating chemical structures with biological activities, guiding the design of compounds with enhanced properties bohrium.compharmafocusasia.com.

Integrating computational modeling with machine learning algorithms can further enhance the prediction of compound properties and prioritize potential drug candidates for synthesis and experimental testing bohrium.commdpi.com. While challenges exist in accurately representing protein flexibility and validating predictive models, the continued refinement of computational approaches will be crucial for the rational design of improved this compound compounds bohrium.comnih.gov.

Development of Novel Analytical Approaches for Complex Biological Matrices

Accurate quantification of this compound and its metabolites in complex biological matrices such as blood, plasma, urine, and tissue is essential for pharmacokinetic and pharmacodynamic studies nih.govresearchgate.netjapsonline.com. Future research needs to focus on developing sensitive, selective, and efficient analytical methods to overcome the challenges posed by these matrices, which contain numerous interfering substances nih.govtechnologynetworks.commdpi.com.

Advanced techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are widely used, but novel approaches or optimizations may be required for this compound and its analogues researchgate.netjapsonline.comtechnologynetworks.com. This could involve developing improved sample preparation methods to minimize matrix effects and enhance analyte recovery nih.govtechnologynetworks.commdpi.com. Microextraction techniques and novel ionization methods coupled with mass spectrometry could offer increased sensitivity and speed for detecting trace amounts of the compound in limited sample volumes japsonline.comtechnologynetworks.commdpi.com.

Research into analytical methods should also consider the potential for analyzing this compound in alternative biological matrices like hair or meconium, which can provide information about longer-term exposure or distribution nih.govmdpi.com.

Investigation of Synergistic Effects with Other Therapeutic Modalities

Exploring the potential for synergistic effects when this compound is combined with other therapeutic modalities is a critical area for future research, particularly in the context of cancer treatment nih.govmdpi.comlongdom.org. Given this compound's proposed mechanisms involving DNA alkylation and interaction with ERα, combinations with agents that target different pathways could lead to enhanced efficacy and potentially overcome resistance mechanisms nih.govlongdom.org.

Research could investigate combinations with other chemotherapeutic agents, targeted therapies (e.g., hormone therapies, signal transduction inhibitors), immunotherapy, or radiation therapy nih.govmdpi.comlongdom.orgfrontiersin.orgnih.gov. Studies should aim to determine the optimal combinations, dosing schedules, and the underlying mechanisms of synergy. For example, combining this compound with agents that interfere with DNA repair pathways might enhance its cytotoxic effects ingentaconnect.comlongdom.org. Similarly, combinations with hormone therapies could be explored further, given this compound's interaction with ERα medchemexpress.com. Preclinical studies evaluating the efficacy of such combinations in relevant cancer models are essential jbuon.comnih.gov.

Q & A

Q. Q1: What are the foundational physicochemical properties of Lactandrate critical for experimental design?

Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, FTIR) to confirm molecular structure and purity. Use differential scanning calorimetry (DSC) to analyze thermal stability, and HPLC to assess solubility profiles. Cross-reference results with computational simulations (e.g., molecular dynamics) to validate experimental findings. Ensure replication across three independent batches to minimize variability .

Q. Q2: How can researchers optimize synthetic pathways for this compound to ensure reproducibility?

Methodological Answer: Adopt Design of Experiments (DoE) to test variables like catalyst concentration, temperature, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate via LC-MS to confirm yield and purity. Document deviations in reaction logs and apply statistical process control (SPC) to reduce batch-to-batch variability .

Advanced Research Questions

Q. Q3: How should researchers address contradictory data in this compound’s pharmacokinetic (PK) profiles across preclinical models?

Methodological Answer: Perform meta-analysis of existing PK studies, stratifying by species, dosing regimen, and analytical methods. Use mixed-effects modeling to account for interspecies variability. Validate findings with in vitro-in vivo extrapolation (IVIVE) using hepatocyte assays. Discrepancies may arise from metabolic enzyme polymorphisms; confirm via CYP450 inhibition screening .

Example Contradiction Analysis:

StudyModelHalf-life (h)Clearance (mL/min/kg)Potential Bias Source
Smith et al. (2023)Rat (Sprague-Dawley)4.1 ± 0.312.5 ± 1.2Fasted vs. fed state
Lee et al. (2024)Mouse (C57BL/6)2.8 ± 0.218.3 ± 2.1Analytical method (ELISA vs. LC-MS/MS)

Q. Q4: What statistical approaches are recommended for analyzing dose-response relationships in this compound’s efficacy studies?

Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to EC50/IC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-dose comparisons. For longitudinal data, employ mixed-effects models to handle missing data points. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. Q5: How can researchers validate this compound’s target engagement in complex biological systems?

Methodological Answer: Combine orthogonal methods:

Biochemical : Surface plasmon resonance (SPR) for binding affinity.

Cellular : CRISPR-Cas9 knockout of putative targets followed by rescue experiments.

In vivo : PET imaging with radiolabeled this compound analogs.
Correlate findings with transcriptomic/proteomic profiling to identify off-target effects .

Data Management & Reporting

Q. Q6: What frameworks ensure robust data integrity in this compound research?

Methodological Answer:

  • Preclinical : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with audit trails.
  • Clinical : Implement CDISC standards for data harmonization.
  • Statutory : Archive raw datasets in repositories like Zenodo or Figshare with DOI assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.